Quinapril Ethyl Ester
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Overview
Description
Quinapril Ethyl Ester is a prodrug of Quinaprilat, a potent angiotensin-converting enzyme inhibitor. It is primarily used in the treatment of hypertension and congestive heart failure. This compound is rapidly hydrolyzed in the body to produce Quinaprilat, which exerts the therapeutic effects by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinapril Ethyl Ester involves the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester. This reaction is typically carried out in an aprotic solvent such as methylene chloride, in the presence of catalytic amounts of an acid like acetic acid or trifluoroacetic acid . The product, Quinapril tert-butyl ester, is then hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Quinapril Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group is hydrolyzed to produce Quinaprilat, the active form of the drug.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions or in the presence of enzymes that catalyze the hydrolysis of ester bonds.
Oxidation and Reduction: These reactions require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
Quinapril Ethyl Ester has several scientific research applications:
Chemistry: Used as a model compound to study ester hydrolysis and enzyme-catalyzed reactions.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Extensively studied for its therapeutic effects in treating hypertension and heart failure.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Quinapril Ethyl Ester is hydrolyzed in the body to produce Quinaprilat, which inhibits angiotensin-converting enzyme. This enzyme catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, Quinaprilat reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
Quinapril Ethyl Ester is compared with other angiotensin-converting enzyme inhibitors such as:
Enalapril: Another prodrug that is hydrolyzed to produce Enalaprilat, which also inhibits angiotensin-converting enzyme.
Lisinopril: A non-ester prodrug that directly inhibits angiotensin-converting enzyme without the need for hydrolysis.
This compound is unique due to its specific ester structure, which allows for rapid hydrolysis and activation in the body .
Properties
IUPAC Name |
ethyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O5/c1-4-33-26(31)23(16-15-20-11-7-6-8-12-20)28-19(3)25(30)29-18-22-14-10-9-13-21(22)17-24(29)27(32)34-5-2/h6-14,19,23-24,28H,4-5,15-18H2,1-3H3/t19-,23-,24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKDCOUMTGAAKG-IGKWTDBASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2CN1C(=O)C(C)NC(CCC3=CC=CC=C3)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC2=CC=CC=C2CN1C(=O)[C@H](C)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858356 |
Source
|
Record name | Ethyl (3S)-2-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103733-36-4 |
Source
|
Record name | Ethyl (3S)-2-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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